3-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)phenol is a heterocyclic compound that features an imidazole ring substituted with thiophene and phenol groups. This compound is of interest due to its unique structural properties, which make it a valuable candidate for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with a suitable aldehyde and a phenol derivative in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield different imidazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of 3-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(4,5-diphenyl-1H-imidazol-2-yl)phenol: Similar structure but with phenyl groups instead of thiophene.
4,5-diphenylimidazole: Lacks the phenol group but shares the imidazole core.
2-phenylimidazole: A simpler structure with only one phenyl group attached to the imidazole ring.
Uniqueness
3-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)phenol is unique due to the presence of both thiophene and phenol groups, which impart distinct electronic and steric properties.
Properties
IUPAC Name |
3-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS2/c20-12-5-1-4-11(10-12)17-18-15(13-6-2-8-21-13)16(19-17)14-7-3-9-22-14/h1-10,20H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMSXDFSYNFQGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.